5-Bromo-2-(cyclopropylmethoxy)nicotinic acid
説明
Chemical Identity and Nomenclature
This compound constitutes a highly specialized heterocyclic compound characterized by its unique substitution pattern on the pyridine ring system. The compound's systematic nomenclature reflects its structural complexity, incorporating multiple functional groups that contribute to its distinctive chemical properties. According to current chemical databases, the compound bears the Chemical Abstracts Service registry number 1017782-57-8, establishing its unique identity within the global chemical literature.
The molecular formula C₁₀H₁₀BrNO₃ indicates a molecular weight of 272.09 grams per mole, positioning this derivative as a moderately sized organic molecule within the nicotinic acid family. The International Union of Pure and Applied Chemistry designation identifies the compound as 5-bromo-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid, emphasizing the specific positional arrangement of substituents around the pyridine core. This nomenclature system provides unambiguous identification of the compound's structural features, distinguishing it from other related nicotinic acid derivatives.
The compound's chemical structure incorporates three distinct functional domains that contribute to its overall molecular architecture. The pyridine ring serves as the fundamental scaffold, providing the aromatic heterocyclic foundation characteristic of nicotinic acid derivatives. The bromine atom positioned at the 5-carbon introduces significant electronegativity and steric bulk, substantially altering the electronic distribution within the aromatic system. The cyclopropylmethoxy substituent at the 2-position represents the most structurally complex component, featuring a three-membered cyclopropyl ring connected through a methylene bridge to an ether oxygen atom.
Historical Development in Heterocyclic Chemistry
The development of this compound represents a significant milestone in the evolution of heterocyclic chemistry, particularly within the context of nicotinic acid derivative synthesis. The foundational understanding of nicotinic acid chemistry traces back to 1867, when nicotinic acid was first synthesized through oxidative degradation of nicotine using potassium chromate and sulfuric acid, establishing the fundamental chemical pathway that would later inspire more sophisticated derivative development. This historical precedent demonstrated the feasibility of modifying the pyridine ring system through controlled chemical transformations, laying the groundwork for future innovations in heterocyclic synthesis.
The systematic exploration of brominated nicotinic acid derivatives gained momentum through methodological advances in selective halogenation techniques. Research documented in patent literature from 1996 describes specific processes for preparing 5-bromonicotinic acid, involving controlled bromination of nicotinic acid derivatives under carefully regulated temperature conditions. These synthetic methodologies established the technical foundation necessary for introducing halogen substituents at specific positions within the nicotinic acid framework, enabling the precise structural modifications observed in this compound.
The incorporation of cyclopropylmethoxy substituents represents a more recent advancement in heterocyclic chemistry, reflecting sophisticated understanding of stereochemical effects and conformational constraints. The three-membered cyclopropyl ring introduces unique spatial considerations that influence molecular recognition patterns and chemical reactivity. This structural innovation demonstrates the evolution of synthetic organic chemistry toward increasingly complex molecular architectures designed to achieve specific biological or chemical objectives.
The convergence of bromination and cyclopropylmethoxy substitution in a single molecular framework represents the culmination of decades of methodological development in heterocyclic chemistry. The successful synthesis of this compound demonstrates advanced synthetic capabilities that enable precise control over multiple substitution patterns simultaneously. This achievement reflects the maturation of synthetic organic chemistry as a discipline capable of creating highly specialized molecular structures with predetermined properties and functionalities.
Position Within Nicotinic Acid Derivative Taxonomy
This compound occupies a distinctive position within the broader taxonomy of nicotinic acid derivatives, representing a highly specialized branch of pyridinecarboxylic acid chemistry. The compound belongs to the fundamental class of organic compounds known as pyridinecarboxylic acids, which encompass all molecules containing a pyridine ring bearing a carboxylic acid functional group. This classification places the compound within a well-established chemical family that includes numerous biologically and industrially significant molecules.
Within the hierarchical organization of chemical taxonomy, this compound is classified under organoheterocyclic compounds, specifically within the pyridines and derivatives category. This classification reflects the compound's fundamental structural relationship to the pyridine ring system while acknowledging the presence of heteroatoms that distinguish it from purely carbocyclic aromatic compounds. The presence of nitrogen within the aromatic ring system fundamentally alters the electronic properties and chemical reactivity compared to benzene derivatives.
The compound's position within nicotinic acid derivative taxonomy is further refined by considering its specific substitution pattern. Unlike simple nicotinic acid, which contains only the carboxylic acid functional group, this compound incorporates multiple substituents that significantly modify its chemical and physical properties. The bromine substituent at the 5-position classifies the compound among halogenated nicotinic acid derivatives, a subgroup characterized by enhanced electrophilic character and modified metabolic stability.
The cyclopropylmethoxy substituent introduces additional taxonomical complexity, positioning the compound within ether-functionalized nicotinic acid derivatives. This functional group classification has significant implications for the compound's solubility characteristics, conformational flexibility, and potential for intermolecular interactions. The combination of halogenation and ether functionality creates a unique chemical profile that distinguishes this compound from simpler nicotinic acid derivatives and establishes its position as a specialized synthetic intermediate or research tool.
| Taxonomical Level | Classification | Distinguishing Features |
|---|---|---|
| Kingdom | Organic Compounds | Carbon-based molecular structure |
| Superclass | Organoheterocyclic Compounds | Contains nitrogen heteroatom |
| Class | Pyridines and Derivatives | Six-membered aromatic ring with nitrogen |
| Subclass | Pyridinecarboxylic Acids | Carboxylic acid substituent on pyridine |
| Direct Parent | Nicotinic Acid Derivatives | 3-position carboxylic acid placement |
| Specific Classification | Halogenated Ether-functionalized Nicotinic Acid | Bromine and cyclopropylmethoxy substituents |
特性
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-8(10(13)14)9(12-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQVQIRJMFHYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201607 | |
| Record name | 5-Bromo-2-(cyclopropylmethoxy)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-57-8 | |
| Record name | 5-Bromo-2-(cyclopropylmethoxy)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(cyclopropylmethoxy)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid typically involves the bromination of 2-(cyclopropylmethoxy)nicotinic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the nicotinic acid ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities that adhere to stringent quality control and safety standards. The production process involves multiple steps, including the synthesis of intermediate compounds and their subsequent bromination.
化学反応の分析
Substitution Reactions
The bromine atom at position 5 is susceptible to nucleophilic substitution under controlled conditions.
Nucleophilic Aromatic Substitution (SNAr)
- Reagents/conditions : Potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) under microwave irradiation (100°C, 8 minutes, inert atmosphere) .
- Mechanism : Activation of the aromatic ring by electron-withdrawing groups (carboxylic acid) facilitates bromide displacement.
- Example : Yields up to 87% have been reported for analogous brominated nicotinic acids .
Halogen Exchange
- Reagents : Copper(I) iodide or palladium catalysts enable cross-coupling with halides (e.g., Cl → Br) .
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation.
Suzuki-Miyaura Coupling
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) .
- Conditions : Aryl boronic acids, Na₂CO₃, ethanol/water, 80–100°C.
- Example : This reaction is critical for synthesizing biaryl derivatives in medicinal chemistry .
Buchwald-Hartwig Amination
- Catalyst : Pd₂(dba)₃ with Xantphos ligand .
- Conditions : Amines, Cs₂CO₃, toluene, 110°C.
- Application : Introduces amino groups at position 5 for drug-discovery intermediates .
Oxidation
- Carboxylic Acid Stability : The –COOH group resists oxidation under mild conditions but can be decarboxylated under strong oxidative agents (e.g., KMnO₄/H₂SO₄) .
Reduction
- Bromine Reduction : Catalytic hydrogenation (H₂/Pd/C) reduces Br to H, yielding 2-(cyclopropylmethoxy)nicotinic acid .
- Functional Group Interconversion : LiAlH₄ reduces –COOH to –CH₂OH, though this is less common due to competing side reactions .
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
Esterification
- Reagents : HCl/MeOH or DCC/DMAP .
- Product : Methyl 5-bromo-2-(cyclopropylmethoxy)nicotinate, used in further synthetic steps .
Amidation
Comparative Reaction Data
Mechanistic Insights
- Pd-Catalyzed Couplings : Oxidative addition of Pd⁰ to the C–Br bond forms a PdII intermediate, which undergoes transmetalation with boronic acids (Suzuki) or amines (Buchwald-Hartwig) .
- SNAr Reactivity : Electron-withdrawing groups (–COOH, –OCH₂cyclopropyl) activate the ring for nucleophilic attack at position 5 .
科学的研究の応用
Scientific Research Applications of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid
This compound is a heterocyclic compound with the molecular formula and a molecular weight of 272.10 g/mol. It has applications in chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a building block for synthesizing complex heterocyclic compounds. It is created through the bromination of 2-(cyclopropylmethoxy)nicotinic acid under controlled conditions to ensure bromination occurs selectively at the 5-position of the nicotinic acid ring. It can undergo substitution reactions where the bromine atom is replaced with other functional groups via nucleophilic substitution. It can also participate in oxidation, reduction, and coupling reactions. Specifically, it can undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Biology
Due to its structural similarity to biologically active molecules, this compound is utilized in studying enzyme inhibition and receptor binding. The compound's mechanism of action involves interaction with molecular targets like enzymes or receptors, potentially inhibiting enzyme activity or modulating receptor function, leading to various biological effects.
Medicine
Ongoing research explores the potential therapeutic applications of this compound, such as its anti-inflammatory or anticancer properties.
Industry
This compound functions as an intermediate in producing pharmaceuticals and agrochemicals. Industrial production involves multiple steps, including synthesizing intermediate compounds and their subsequent bromination, adhering to quality control and safety standards.
Similar Compounds and Uniqueness
作用機序
The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Structural and Functional Group Analysis
The table below compares key structural features and similarity scores (where available) of 5-bromo-2-(cyclopropylmethoxy)nicotinic acid with analogous compounds:
Notes:
- Positional Isomerism : Despite a high similarity score (0.97), 5-bromo-6-methoxynicotinic acid differs in substituent position (methoxy at C6 vs. C2), which may drastically alter electronic properties and biological activity .
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) substituent in 5-bromo-2-(trifluoromethyl)nicotinic acid enhances electron-withdrawing effects, increasing acidity (pKa ~1.5–2.0) compared to alkoxy-substituted analogues .
Physicochemical and Reactivity Comparisons
Solubility and Stability:
- The cyclopropylmethoxy group improves lipophilicity (logP ~2.5–3.0 estimated) compared to methoxy (logP ~1.8) or hydroxy (logP ~1.2) analogues, enhancing membrane permeability .
- Hydroxy-substituted derivatives (e.g., 5-bromo-2-hydroxyisonicotinic acid) exhibit higher aqueous solubility but lower metabolic stability due to susceptibility to glucuronidation .
生物活性
5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a derivative of nicotinic acid characterized by the presence of a bromine atom and a cyclopropylmethoxy group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on available research.
The molecular formula of this compound is CHBrNO. Its structural features include:
- A bromine atom at the 5-position.
- A cyclopropylmethoxy group at the 2-position.
- A carboxylic acid functional group characteristic of nicotinic acids.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Nicotinic Acetylcholine Receptors (nAChRs) : This compound may exhibit agonistic or antagonistic properties on nAChRs, influencing neurotransmitter release and neuronal excitability.
- Inflammatory Pathways : Preliminary studies suggest that derivatives of nicotinic acid can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Antitumor Activity
Research indicates that compounds similar to this compound have demonstrated antitumor properties. For instance:
- Case Study : In vitro studies have shown that certain nicotinic acid derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents. The bromine substituent in this compound may enhance its efficacy against specific tumor types by increasing lipophilicity and cellular uptake.
Antimicrobial Activity
The antimicrobial properties of nicotinic acid derivatives are well-documented. For example:
- Study Findings : Compounds with similar structures have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, showing promising antibacterial effects. The mechanism often involves disruption of bacterial cell membranes.
Neuroprotective Effects
There is emerging evidence that nicotinic acid derivatives may offer neuroprotective benefits:
- Research Insights : Studies have indicated that these compounds can protect neurons from oxidative stress and apoptosis, which is significant in neurodegenerative diseases such as Alzheimer's.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes are recommended for preparing 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves bromination of a nicotinic acid precursor followed by cyclopropane methoxylation. Key steps include:
- Bromination: Use NBS (N-bromosuccinimide) or Br₂ in acetic acid under controlled temperature (40–60°C) to avoid over-bromination. Monitor completion via TLC (Rf ~0.5 in EtOAc/hexane 1:3) .
- Cyclopropane Methoxylation: React cyclopropanemethanol with the brominated intermediate using Mitsunobu conditions (DIAD, PPh₃) in anhydrous THF. Optimize stoichiometry (1.2–1.5 equivalents of cyclopropanemethanol) to minimize side products .
- Purification: Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) yield >95% purity.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Employ a multi-technique approach:
- HPLC-MS: Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to confirm molecular ion [M+H]⁺ and assess purity (>98%) .
- NMR: ¹H NMR (DMSO-d6) should show characteristic peaks: δ 8.5 ppm (nicotinic H), 3.9 ppm (cyclopropylmethoxy -OCH₂-), and 1.2–1.5 ppm (cyclopropane protons). ¹³C NMR confirms the carboxylic acid (δ ~170 ppm) .
- FTIR: Validate the carboxylic acid group (broad ~2500–3300 cm⁻¹ O-H stretch) and ether linkage (~1250 cm⁻¹ C-O-C) .
Advanced: What strategies resolve contradictions in biological activity data across studies using this compound?
Answer:
Discrepancies often arise from batch variability or assay conditions. Mitigate via:
- Batch Standardization: Use DSC (differential scanning calorimetry) to confirm consistent crystallinity (melting point ~180–185°C) .
- Assay Controls: Include positive/negative controls (e.g., known kinase inhibitors) in enzymatic assays to normalize activity readings .
- Solvent Effects: Test activity in DMSO vs. aqueous buffers; aggregation can cause false negatives. Use dynamic light scattering (DLS) to detect particulates .
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s bromine/cyclopropylmethoxy groups and target active sites (e.g., kinase ATP-binding pockets). Prioritize derivatives with ΔG < −8 kcal/mol .
- QSAR Analysis: Correlate substituent electronegativity (Hammett σ values) with IC50 data to predict optimal substituents for selectivity .
- MD Simulations: Run 100-ns simulations to assess binding stability; RMSD < 2 Å indicates robust target engagement .
Basic: What stability protocols are critical for long-term storage of this compound?
Answer:
- Storage Conditions: Store at −20°C in amber vials under argon. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the cyclopropane ring .
- Degradation Monitoring: Quarterly HPLC checks (compare retention time shifts >5% as failure criteria) .
- Lyophilization: For aqueous stock solutions, lyophilize with trehalose (1:1 w/w) to stabilize the carboxylic acid group .
Advanced: How can researchers validate the compound’s role in modulating oxidative stress pathways?
Answer:
- ROS Assays: Use DCFH-DA in HEK293 cells; pre-treat with compound (10 µM) and induce stress with H₂O₂. Measure fluorescence (Ex/Em 485/535 nm). Normalize to N-acetylcysteine controls .
- Western Blotting: Quantify Nrf2 and HO-1 expression in treated vs. untreated cells. Use β-actin for normalization and triplicate runs to confirm reproducibility .
- Metabolomics: LC-MS-based profiling of glutathione levels to assess redox balance shifts .
Basic: What analytical methods are suitable for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS: MRM mode with transitions m/z 300→182 (quantifier) and 300→154 (qualifier). LLOQ: 1 ng/mL in plasma .
- Sample Prep: Protein precipitation with acetonitrile (3:1 v/v) followed by SPE (C18 cartridges) to reduce matrix effects .
- Validation: Follow FDA guidelines for linearity (R² >0.99), accuracy (85–115%), and precision (CV <15%) .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Answer:
- Scale-Up Adjustments: Replace THF with 2-MeTHF for safer Mitsunobu reactions at >100 g scale. Optimize cooling rates during crystallization to prevent amorphous solids .
- Catalyst Screening: Test Pd(OAc)₂ vs. XPhos-Pd-G3 for Suzuki couplings (if applicable); latter reduces palladium residues .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
